3,4-Dichloro-N-(3-fluorobenzyl)aniline 3,4-Dichloro-N-(3-fluorobenzyl)aniline
Brand Name: Vulcanchem
CAS No.: 1036555-59-5
VCID: VC8365425
InChI: InChI=1S/C13H10Cl2FN/c14-12-5-4-11(7-13(12)15)17-8-9-2-1-3-10(16)6-9/h1-7,17H,8H2
SMILES: C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C13H10Cl2FN
Molecular Weight: 270.13 g/mol

3,4-Dichloro-N-(3-fluorobenzyl)aniline

CAS No.: 1036555-59-5

Cat. No.: VC8365425

Molecular Formula: C13H10Cl2FN

Molecular Weight: 270.13 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichloro-N-(3-fluorobenzyl)aniline - 1036555-59-5

Specification

CAS No. 1036555-59-5
Molecular Formula C13H10Cl2FN
Molecular Weight 270.13 g/mol
IUPAC Name 3,4-dichloro-N-[(3-fluorophenyl)methyl]aniline
Standard InChI InChI=1S/C13H10Cl2FN/c14-12-5-4-11(7-13(12)15)17-8-9-2-1-3-10(16)6-9/h1-7,17H,8H2
Standard InChI Key MYPMBGDCFOEUJI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,4-Dichloro-N-(3-fluorobenzyl)aniline consists of an aniline backbone substituted with chlorine atoms at the 3- and 4-positions and a 3-fluorobenzyl group attached to the nitrogen. The molecular formula is C₁₃H₁₀Cl₂FN, with a molecular weight of 275.13 g/mol . The presence of electronegative groups (Cl and F) enhances the compound’s stability and influences its reactivity in subsequent chemical transformations.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₀Cl₂FN
Molecular Weight275.13 g/mol
Exact Mass275.01500
LogP (Octanol-Water)4.13 (estimated)
Topological Polar Surface Area12.03 Ų

The logP value, estimated using data from analogous structures, suggests moderate lipophilicity, making the compound suitable for applications requiring membrane permeability .

Synthesis and Manufacturing

Hydrogenation of Nitro Precursors

A patented method for synthesizing 3,4-dichloroaniline involves the hydrogenation of 3,4-dichloro-1-nitrobenzene using a platinum catalyst and morpholine as a dechlorination inhibitor . Adapting this methodology, 3,4-dichloro-N-(3-fluorobenzyl)aniline could be synthesized via a two-step process:

  • Nitro Reduction: Hydrogenation of 3,4-dichloro-1-nitrobenzene at 170–180°C under 200–600 psi hydrogen pressure yields 3,4-dichloroaniline .

  • Benzylation: Subsequent alkylation of the aniline nitrogen with 3-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the fluorinated benzyl group .

Table 2: Optimized Reaction Conditions

StepConditionsYield
Nitro ReductionPt catalyst, morpholine, 170°C, H₂95%
BenzylationK₂CO₃, DMF, 70°C, 3.5 hours96%

The use of morpholine prevents dechlorination during hydrogenation, a critical factor in maintaining product purity .

Purification and Quality Control

Post-synthesis purification involves filtration to remove the platinum catalyst, followed by acid-base extraction to isolate the product from unreacted starting materials. Quantitative analysis of impurities like 3,3',4,4'-tetrachlorohydrazobenzene is performed via gravimetric methods after dissolution in 10% HCl .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: 0.0327 mg/mL) but is soluble in organic solvents like isopropyl alcohol and dimethylformamide . Its stability under ambient conditions is attributed to the electron-withdrawing effects of chlorine and fluorine, which reduce susceptibility to oxidative degradation.

Table 3: Solubility Profile

SolventSolubility (mg/mL)Class
Water0.0327Slightly soluble
Isopropyl Alcohol15.2Highly soluble

Spectroscopic Characteristics

While experimental spectral data for the compound is unavailable, predictions based on analogues suggest:

  • IR Spectroscopy: Strong absorption bands at 750 cm⁻¹ (C-Cl stretch) and 1,220 cm⁻¹ (C-F stretch).

  • NMR: Aromatic protons appear as a multiplet in the δ 7.2–7.5 ppm range, with the -NH- proton resonating at δ 4.1 ppm .

Exposure RouteFirst-Aid Response
InhalationMove to fresh air; administer oxygen if needed .
Skin ContactWash with soap and water; seek medical attention .
Eye ContactRinse with water for 15 minutes .

Environmental Impact

The compound’s high logP and persistence warrant careful disposal to prevent bioaccumulation. Incineration in a certified facility with scrubbing systems is recommended to minimize halogenated byproducts .

Applications and Industrial Relevance

Agrochemical Intermediates

The dichloroaniline moiety is a key building block in herbicides such as propanil and dicamba. Introducing the 3-fluorobenzyl group could enhance bioavailability in plant systems .

Pharmaceutical Development

Fluorinated anilines are precursors to kinase inhibitors and antipsychotic agents. The compound’s CYP2D6 inhibition potential (predicted pIC₅₀: 5.8) suggests utility in drug metabolism studies .

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